molecular formula C13H18O2 B14547791 Ethyl 2-tert-butylbenzoate CAS No. 62171-58-8

Ethyl 2-tert-butylbenzoate

Cat. No.: B14547791
CAS No.: 62171-58-8
M. Wt: 206.28 g/mol
InChI Key: GSJBZTCJUGDXPA-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butylbenzoate is an ester derivative of benzoic acid, characterized by a tert-butyl substituent at the 2-position of the aromatic ring and an ethyl ester group at the carboxyl position. Esters of this class are typically utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and tunable steric/electronic effects .

Properties

CAS No.

62171-58-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 2-tert-butylbenzoate

InChI

InChI=1S/C13H18O2/c1-5-15-12(14)10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

GSJBZTCJUGDXPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Alkaline Hydrolysis

The hydrolysis of ethyl 2-tert-butylbenzoate under basic conditions proceeds via a BAL2 mechanism due to steric hindrance from the tert-butyl group. This contrasts with the typical BAC2 mechanism observed in less hindered esters.

Key Findings :

  • Rate Acceleration : Steric hindrance shifts the mechanism from acyl-oxygen cleavage (BAC2) to alkyl-oxygen cleavage (BAL2), with a log PZ factor of 10.93 compared to ~8 for unhindered esters .

  • Kinetics : Activation energy (E<sub>a</sub>) is 25.07 kcal/mol, with entropy-driven pathways due to reduced steric constraints in BAL2 .

Reaction Conditions :

ParameterValue
SolventAqueous dioxane
Temperature75–100°C
BaseNaOH/KOH

Thermal Decomposition

Pyrolysis of ethyl 2-tert-butylbenzoate produces isobutylene and benzoic acid derivatives. The reaction is highly sensitive to reactor surface deactivation.

Data from Pyrolysis Studies :

Temperature (°C)Rate Constant (k × 10<sup>−4</sup> s<sup>−1</sup>)
371.71.38 ± 0.02
4003.94 ± 0.05

Mechanism :

  • Homolytic cleavage of the ester C–O bond generates a benzoate radical.

  • Radical recombination or β-scission yields isobutylene and ethyl benzoate fragments.

Ester Cleavage with Lewis Acids

Ethyl 2-tert-butylbenzoate undergoes efficient dealkylation using Lewis acids like Cu(OTf)<sub>2</sub> or SOCl<sub>2</sub>.

Comparative Reactivity :

ReagentProductYield (%)
SOCl<sub>2</sub>Acid chloride>90
Cu(OTf)<sub>2</sub>N-tert*-butyl amide89

Conditions :

  • SOCl<sub>2</sub> : Room temperature, solvent-free .

  • Cu(OTf)<sub>2</sub> : Solvent-free, 5 mol% catalyst, 25°C .

Nucleophilic Substitution

The amino group in derivatives like ethyl 2-amino-5-(tert-butyl)benzoate participates in nucleophilic attacks.

Example Reaction :

  • Amidation : Reaction with acyl chlorides forms substituted benzamides.

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids.

Mechanistic Insight :

  • Amino group lone pairs attack electrophilic centers (e.g., carbonyl carbons), forming intermediates that eliminate byproducts like HCl.

Catalytic Oxidation

Ethyl 2-tert-butylbenzoate derivatives undergo aerobic photooxidation in the presence of anthraquinone catalysts.

Synthesis of Alkyl Esters :

SubstrateCatalystYield (%)
4-tert-butyltolueneAnthraquinone-2,3-dicarboxylic acid75

Conditions :

  • Solvent: Dry EtOH

  • Light Source: Four 22 W fluorescent lamps

  • Oxidant: O<sub>2</sub> balloon

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between Ethyl 2-tert-butylbenzoate and related compounds:

Compound Molecular Formula Substituents Key Applications Reference
This compound C₁₃H₁₈O₂ (hypothetical) 2-tert-butyl, ethyl ester Synthetic intermediate, polymer additives Inferred
Ethyl 2-acetylbenzoate C₁₁H₁₂O₃ 2-acetyl, ethyl ester Pharmaceutical intermediates
Tert-butyl 2-hydroxy-5-nitrobenzoate C₁₁H₁₃NO₅ 2-hydroxy, 5-nitro, tert-butyl ester Research chemical, specialty synthesis
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, acetoacetate group, ethyl ester Precursor for heterocyclic synthesis
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate C₁₃H₁₅NO₃ Benzoxazole ring, butyl, ethyl ester Agrochemicals, drug discovery
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in Tert-butyl 2-hydroxy-5-nitrobenzoate) enhance electrophilic substitution resistance, whereas electron-donating groups (e.g., tert-butyl) may stabilize the aromatic ring .

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